molecular formula C11H15BrN2O B13729551 3-Bromo-2-methyl-6-morpholinoaniline

3-Bromo-2-methyl-6-morpholinoaniline

Cat. No.: B13729551
M. Wt: 271.15 g/mol
InChI Key: SHRJTSYOKWCRIH-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-morpholinoaniline is an organic compound with the molecular formula C11H15BrN2O It is a derivative of aniline, featuring a bromine atom, a methyl group, and a morpholine ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-morpholinoaniline typically involves multiple steps. One common method starts with the bromination of 2-methyl-6-morpholinoaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methyl-6-morpholinoaniline is reacted with a brominated aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-morpholinoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

3-Bromo-2-methyl-6-morpholinoaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-morpholinoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the morpholine ring can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylaniline: Similar structure but lacks the morpholine ring.

    2-Methyl-6-morpholinoaniline: Similar structure but lacks the bromine atom.

    3-Bromo-6-morpholinoaniline: Similar structure but lacks the methyl group.

Uniqueness

3-Bromo-2-methyl-6-morpholinoaniline is unique due to the combination of the bromine atom, methyl group, and morpholine ring. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-2-methyl-6-morpholin-4-ylaniline

InChI

InChI=1S/C11H15BrN2O/c1-8-9(12)2-3-10(11(8)13)14-4-6-15-7-5-14/h2-3H,4-7,13H2,1H3

InChI Key

SHRJTSYOKWCRIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N2CCOCC2)Br

Origin of Product

United States

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